

Application Note: Assessing the Impact of BuChE-IN-10 on Amyloid-β Aggregation

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Compound of Interest		
Compound Name:	BuChE-IN-10	
Cat. No.:	B12364509	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (A β) peptides into senile plaques.[1] The aggregation of A β , particularly the formation of soluble oligomers and insoluble fibrils, is considered a central event in AD pathogenesis, leading to synaptic dysfunction and neuronal cell death.[1][2]

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze acetylcholine.[3] While AChE is predominant in the healthy brain, BuChE activity increases as AD progresses and is found associated with A β plaques.[4][5][6] Some studies suggest that BuChE may be involved in the maturation and transformation of A β plaques.[7][8] This makes BuChE a compelling therapeutic target for AD.

BuChE-IN-10 is a potent and selective butyrylcholinesterase inhibitor with a reported IC50 of 8.9 nM.[9] Preclinical studies have indicated that **BuChE-IN-10** can inhibit and even disaggregate Aβ aggregates, suggesting a potential disease-modifying role beyond symptomatic relief of cognitive decline.[9] This document provides detailed protocols for assessing the efficacy of **BuChE-IN-10** in modulating Aβ aggregation in vitro.

Proposed Mechanism of Action

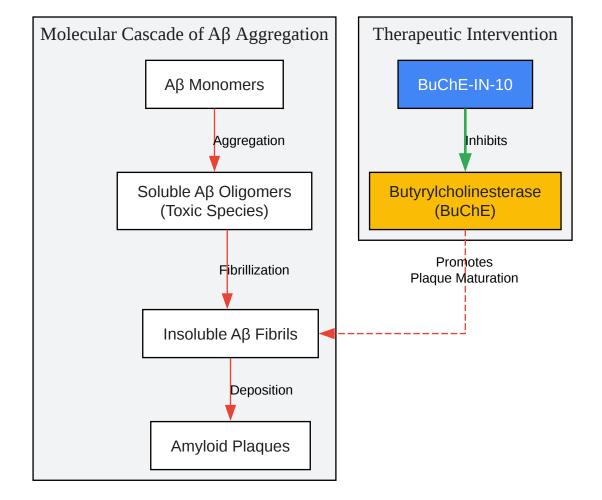


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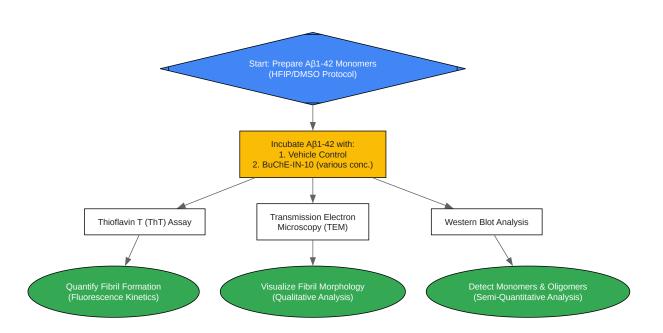
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The primary mechanism of **BuChE-IN-10** is the inhibition of butyrylcholinesterase. By blocking the enzymatic activity of BuChE associated with amyloid plaques, **BuChE-IN-10** is hypothesized to interfere with the process of A β fibrillization and plaque maturation. Some evidence suggests that BuChE, unlike AChE, may act as a negative modifier of A β aggregation.[10] However, its consistent colocalization with fibrillar plaques in AD brains suggests it plays a role in plaque development.[7] Therefore, inhibiting BuChE could disrupt this pathological interaction and reduce the overall A β burden.









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